

"physicochemical properties of 7-Chloro-8-fluoroquinoline"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Chloro-8-fluoroquinoline

Cat. No.: B1418871

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **7-Chloro-8-fluoroquinoline**: A Keystone Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Chloro-8-fluoroquinoline is a halogenated aromatic heterocycle belonging to the quinoline family. While not a therapeutic agent itself, it serves as a critical synthetic intermediate or building block in the development of advanced materials and pharmacologically active molecules.^[1] The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antimalarial drugs.^[2] The specific placement of chloro and fluoro substituents on the quinoline ring system profoundly influences the molecule's electronic properties, reactivity, and ultimately, the biological activity and physical characteristics of its derivatives.

This guide provides a comprehensive analysis of the core physicochemical properties of **7-Chloro-8-fluoroquinoline**. In the absence of extensive published experimental data for this specific intermediate, this document synthesizes information from closely related analogs and employs theoretical principles to offer robust predictions. We will delve into its structural and spectroscopic identity, physical properties, and electronic characteristics, grounded in both established experimental protocols and modern computational chemistry workflows. This document is designed to equip researchers with the foundational knowledge required to effectively utilize **7-Chloro-8-fluoroquinoline** in synthesis and drug discovery programs.

Molecular Identity and Structural Framework

The foundation of understanding any chemical entity lies in its precise molecular structure. The arrangement of atoms and functional groups dictates all subsequent chemical and physical behaviors.

Chemical Structure

7-Chloro-8-fluoroquinoline (CAS No. 1133116-09-2) is a bicyclic heteroaromatic compound. [3] Its structure consists of a benzene ring fused to a pyridine ring. The key features are the electron-withdrawing halogen substituents: a chlorine atom at position 7 and a fluorine atom at position 8.

Property	Value	Source(s)
IUPAC Name	7-Chloro-8-fluoroquinoline	[3]
CAS Number	1133116-09-2	[3]
Molecular Formula	C ₉ H ₅ ClFN	[3]
Molecular Weight	181.59 g/mol	[4]
Canonical SMILES	C1=CC2=C(C(=C1)F)C(=CN=C2)Cl	[4]
InChI Key	LAJPQDMKHLGGQH-UHFFFAOYSA-N	[3]
Physical Form	Solid	[4]

The strategic placement of halogens is a cornerstone of modern medicinal chemistry. The fluorine at R8 and chlorine at R7 significantly modulate the molecule's lipophilicity, metabolic stability, and electronic distribution, which are critical for tuning the pharmacokinetic and pharmacodynamic profiles of resulting therapeutic agents.[5]

Predicted Physicochemical Properties

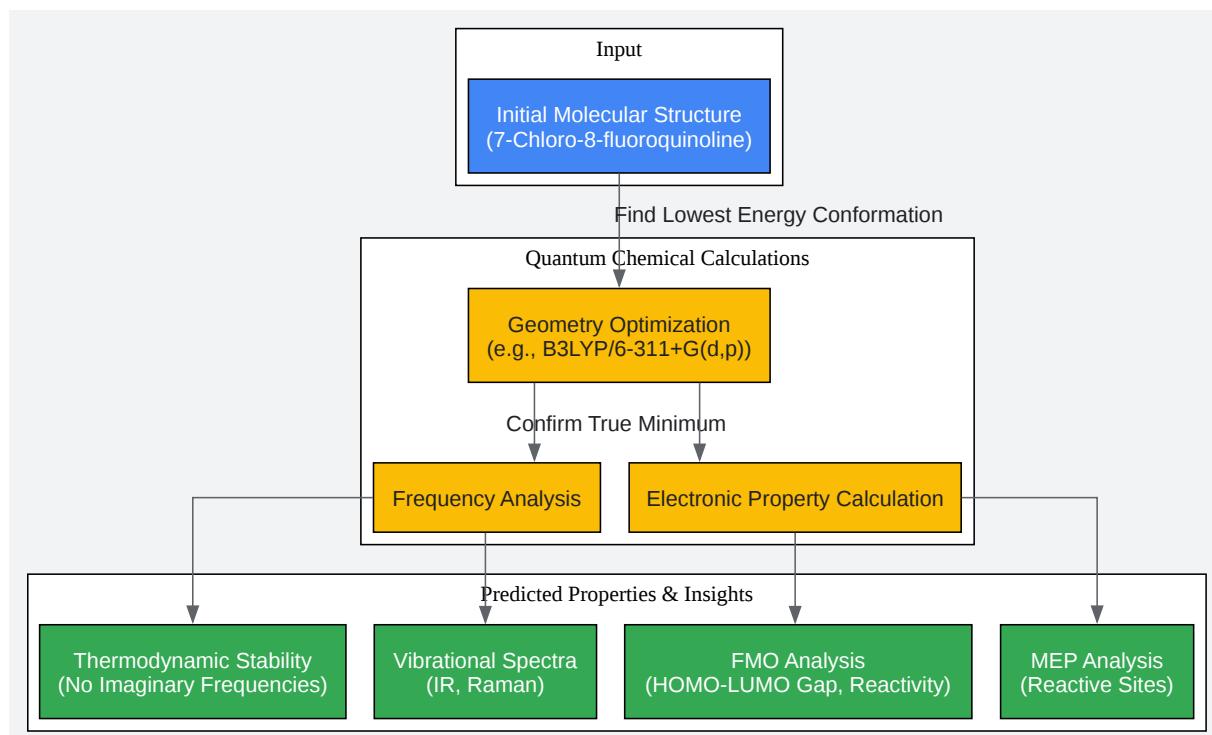
Direct experimental values for many of **7-Chloro-8-fluoroquinoline**'s properties are not readily available in the literature. However, by analyzing trends in similar quinoline derivatives and

leveraging computational models, we can establish reliable estimates.

Physical Properties

- Melting Point: The melting point is a crucial indicator of purity and lattice energy. For the related compound 6-Chloro-8-fluoroquinoline, the melting point is reported to be in the range of 79–81 °C.[1] It is plausible that **7-Chloro-8-fluoroquinoline** exhibits a similar, if slightly different, melting point due to variations in crystal packing influenced by the altered halogen positions.
- Boiling Point: The boiling point of the parent 8-fluoroquinoline is 148-150 °C at a reduced pressure of 30 Torr.[6][7] The addition of a heavier chlorine atom would be expected to increase the boiling point.
- Solubility: The presence of two halogen atoms increases the molecule's polarity and dipole moment compared to unsubstituted quinoline. A related fluoroquinolone derivative with chloro and fluoro substituents was noted to have a dipole moment that enhances solubility in polar solvents.[8] Therefore, **7-Chloro-8-fluoroquinoline** is predicted to be sparingly soluble in water but should exhibit good solubility in moderately polar organic solvents like chloroform, dichloromethane, and ethyl acetate.

Ionization and Lipophilicity


- pKa: The pKa value indicates the basicity of the quinoline nitrogen. For the parent 8-fluoroquinoline, the predicted pKa of the protonated form is approximately 1.93.[7] The addition of a second electron-withdrawing group (chlorine) is expected to further decrease the electron density on the nitrogen, making it a weaker base. This low basicity is a key consideration in designing reactions and predicting the behavior of the molecule in physiological media.
- LogP: The partition coefficient (logP) is a measure of a compound's lipophilicity, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. While no experimental value exists for the target molecule, related chloro-fluoro-substituted quinolinamines have a calculated XLogP3 of around 2.3.[9] This suggests that **7-Chloro-8-fluoroquinoline** is a moderately lipophilic compound, capable of crossing biological membranes.

Computational Analysis and Electronic Structure

In silico methods, particularly Density Functional Theory (DFT), are indispensable for predicting the properties of novel or uncharacterized molecules.[\[10\]](#) These techniques provide profound insights into electronic structure, which governs chemical reactivity.

DFT Computational Workflow

A typical DFT analysis follows a structured workflow to derive key molecular properties. The choice of a functional and basis set, such as B3LYP/6-311+G(d,p), is critical for achieving a balance between computational cost and accuracy for quinoline derivatives.[\[11\]](#)[\[12\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ossila.com [ossila.com]
- 2. mdpi.com [mdpi.com]
- 3. echemi.com [echemi.com]
- 4. 4-Chloro-8-fluoroquinoline | Sigma-Aldrich [sigmaaldrich.com]
- 5. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 8-FLUOROQUINOLINE | 394-68-3 [amp.chemicalbook.com]
- 8. Buy 7-Chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 75001-60-4 [smolecule.com]
- 9. 7-Chloro-6,8-difluoroquinolin-3-amine | C9H5ClF2N2 | CID 18523289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["physicochemical properties of 7-Chloro-8-fluoroquinoline"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1418871#physicochemical-properties-of-7-chloro-8-fluoroquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com